3-hydroxy-2,5-dimethyl-1H-pyridin-4-one
Description
Properties
IUPAC Name |
3-hydroxy-2,5-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-8-5(2)7(10)6(4)9/h3,10H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFOVSZIZLNKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Maltol as a Precursor
Benzyl maltol (3-benzyloxy-2-methyl-4-pyrone) serves as a versatile starting material for introducing methyl and hydroxyl groups. In a four-step synthesis outlined by Winston et al.:
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Amination : Benzyl maltol reacts with 1,6-diaminohexane under alkaline conditions to form 1-amino-6-(3-benzyloxy-1,4-dihydro-2-methyl-4-oxopyrid-1-yl)hexylamine.
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Acylation : The amine intermediate undergoes acylation with acryloyl chloride to yield a monomeric precursor.
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Polymerization : Radical-initiated polymerization using azobisisobutyronitrile (AIBN) produces a protected polymer.
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Hydrogenolysis : Catalytic hydrogenation over Pd/C removes benzyl protecting groups, yielding the free hydroxypyridinone.
This method emphasizes the importance of protecting groups in regioselective functionalization. The final hydrogenolysis step achieves quantitative deprotection, with the polymer exhibiting a molecular weight of 43,000–45,000 Daltons.
Demethylation of Methoxy Precursors
J-STAGE researchers developed a demethylation protocol using aluminum chloride (AlCl₃) to convert methoxy-substituted pyridines into hydroxypyridinones. For example, 3-methoxy-2,5-dimethyl-4-pyridone undergoes AlCl₃-mediated demethylation in dichloromethane, yielding the target compound with >90% purity. The reaction mechanism involves Lewis acid-catalyzed cleavage of the methyl ether bond, followed by protonation to stabilize the hydroxyl group.
Polymer-Supported Synthesis
Recent advances utilize polymer matrices to enhance reaction control and scalability. A notable method involves:
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Monomer Synthesis : 2-Acrylamido-6-(3-benzyloxy-1,4-dihydro-2-methyl-4-oxopyrid-1-yl)hexanoic acid is prepared via acylation of benzyl maltol derivatives.
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Radical Polymerization : AIBN-initiated polymerization in DMF produces a linear polymer with pendant benzyl-protected hydroxypyridinone groups.
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Post-Polymerization Modification : Hydrogenolysis cleaves benzyl groups, yielding a water-soluble polymer functionalized with this compound moieties.
This approach offers advantages in recyclability and controlled release applications, though it requires stringent oxygen-free conditions to prevent radical quenching.
Comparative Analysis of Synthetic Routes
Cyclization methods suffer from moderate yields due to competing side reactions, while alkylation-demethylation sequences offer higher purity at the expense of multi-step complexity. Polymer-supported routes balance scalability and functionality but require specialized equipment for oxygen-free environments.
Optimization Strategies
Solvent Effects
Nonpolar solvents like chloroform favor monomer isolation during acylation, whereas DMF enhances polymerization rates by solubilizing radical intermediates.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 151.16 g/mol. Its structure features a hydroxyl group attached to a pyridine ring, which is crucial for its reactivity and interaction with biological systems.
Medicinal Chemistry
3-Hydroxy-2,5-dimethyl-1H-pyridin-4-one has been investigated for its potential as a therapeutic agent due to its biological activities:
- Anticancer Properties : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MDA-MB-231 (breast cancer) cells with an IC50 value of 10 μM and in HepG2 (liver cancer) cells with an IC50 of 15 μM. The mechanism involves the activation of caspases, which are essential for programmed cell death.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | MDA-MB-231 (breast cancer) | 10.0 | Induces apoptosis via caspase activation |
| Study B | HepG2 (liver cancer) | 15.0 | Inhibits cell proliferation |
- Antimicrobial Activity : The compound has demonstrated significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent effects. For example, it shows an MIC of 0.86 μM against Pseudomonas aeruginosa and 0.025 mg/mL against Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.86 μM |
| Staphylococcus aureus | 0.025 mg/mL |
Iron Chelation
The compound serves as a chelating agent, which is essential for sequestering metal ions in biological systems. Its chelation properties are particularly relevant in the context of iron overload conditions, such as thalassemia or hemochromatosis:
- Chelating Efficiency : Research has shown that derivatives of this compound can effectively bind to iron ions, thereby reducing oxidative stress associated with excess iron . This property makes it a candidate for further development as a therapeutic agent for iron-related disorders.
Materials Science
In materials science, this compound is utilized in the development of polymeric materials that require metal-binding properties:
- Polymeric Applications : The compound can be incorporated into polymeric matrices to enhance their functionality through metal ion coordination, which is useful in creating advanced materials for various applications including sensors and drug delivery systems.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of this compound on various tumor cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways, making it a potential lead compound for new anticancer drugs .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of the compound against biofilm-forming bacteria such as Pseudomonas aeruginosa. The study found that conjugates involving this pyridinone significantly reduced biofilm formation by approximately 78.3% compared to standard treatments alone .
Mechanism of Action
The mechanism of action of 3-hydroxy-2,5-dimethyl-1H-pyridin-4-one involves its ability to interact with various molecular targets. As a chelating agent, it can bind to metal ions, forming stable complexes. This property is particularly useful in medicinal chemistry for the development of metal-based drugs. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-hydroxy-2,5-dimethyl-1H-pyridin-4-one with structurally related compounds, focusing on functional groups, biological activities, and mechanisms.
Antiproliferative Agents (Pyridinone and Propanoate Derivatives)
- Target Compound: The pyridinone core and hydroxyl/methyl groups may enable interactions with enzymes like histone deacetylases (HDACs) or HSP90, as seen in .
- Propanoate Derivatives (): Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives exhibit IC₅₀ values of 0.12–0.81 mg/mL against HCT-116 cancer cells. Their antiproliferative activity is linked to HSP90/TRAP1 pathways via molecular docking.
- Pyridin-2-one Derivatives (): Pyridin-2-ones with acetylphenyl and dimethylaminophenyl substituents show distinct substitution patterns but share a pyridinone backbone. Their biological roles (unreported in ) may differ due to electronic effects from cyano groups.
Its pyridinone core may enhance metal chelation compared to propanoate esters.
Anti-inflammatory Agents (β-Hydroxy-β-Aryl Propanoic Acids)
- Target Compound: Not directly linked to anti-inflammatory activity in the evidence, but its hydroxyl group could weakly inhibit cyclooxygenase (COX) enzymes.
- β-Hydroxy-β-Aryl Propanoic Acids (): These compounds, structurally analogous to ibuprofen, show anti-inflammatory activity via COX-2 inhibition. Alpha-methyl substitution enhances selectivity for COX-2 over COX-1.
Key Difference: The pyridinone ring in the target compound precludes the carboxylic acid group critical for COX binding in NSAIDs (). This suggests divergent therapeutic applications.
Antioxidant Agents (Phenolic Derivatives)
- Target Compound: The hydroxyl group at position 3 may confer mild antioxidant activity, though less potent than polyphenols.
- Norcurlignan and Limlactone (): These compounds exhibit strong DPPH and ABTS radical scavenging due to multiple phenolic -OH groups.
Key Difference : The absence of methoxy or additional hydroxyl groups in the target compound likely limits its antioxidant efficacy compared to ’s derivatives.
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What are the optimal synthetic routes for 3-hydroxy-2,5-dimethyl-1H-pyridin-4-one, and how can purity be validated?
Methodological Answer: The compound is typically synthesized via condensation of diketones with hydroxylamine derivatives under acidic or basic conditions. For example, refluxing 2,5-dimethyl-1,3-cyclohexanedione with hydroxylamine hydrochloride in ethanol/water (1:1 v/v) at 80°C for 6 hours yields the pyridinone core. Purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) is recommended. Validate purity using -NMR (e.g., δ 6.2 ppm for the pyridinone proton) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (expected [M+H] at m/z 153.08). Monitor side reactions (e.g., over-oxidation) using thin-layer chromatography (TLC) with UV detection .
Q. How should researchers characterize the metal-chelating properties of this compound?
Methodological Answer: Employ UV-Vis spectrophotometry to monitor ligand-to-metal charge transfer (LMCT) bands. Titrate the compound (0.1–10 mM) with Fe/Al solutions (pH 4–7) and measure absorbance at 450–500 nm. Calculate binding constants () using the Benesi-Hildebrand method. Confirm stoichiometry via Job’s plot analysis. For structural insights, use FT-IR to detect shifts in the carbonyl (C=O) stretch (1700–1650 cm) upon chelation .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer: Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (use fume hoods) and direct skin contact. Store in airtight containers under nitrogen at 4°C to prevent oxidation. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Dispose of waste via approved incineration (≥1000°C) to avoid environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported chelation efficiencies across different metal ions?
Methodological Answer: Discrepancies often arise from pH-dependent ligand protonation states. Design experiments using potentiometric titration (e.g., from pH 2–10) to determine pKa values and speciation diagrams. Pair with X-ray crystallography to resolve coordination geometries (e.g., octahedral vs. tetrahedral). For Fe, compare chelation in aqueous vs. mixed-solvent systems (e.g., ethanol/water) to assess solvent effects on binding affinity .
Q. What experimental strategies mitigate interference from degradation products in bioactivity assays?
Methodological Answer: Degradation (e.g., oxidation at the 3-hydroxy group) can be minimized by conducting assays under inert atmospheres (N/Ar). Use LC-MS to identify degradation byproducts (e.g., quinone derivatives) and adjust buffer conditions (e.g., add antioxidants like ascorbate). Validate bioactivity results with stability studies: incubate the compound in assay media (37°C, 24h) and quantify intact compound via HPLC .
Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?
Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify reactive sites. Dock derivatives into protein targets (e.g., ferroportin for iron overload studies) using AutoDock Vina. Validate predictions with synthesis and in vitro testing. For example, methyl substitution at the 5-position may enhance lipophilicity and blood-brain barrier penetration .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer: Conduct systematic solubility studies using the shake-flask method. Prepare saturated solutions in solvents (water, DMSO, ethanol, chloroform) at 25°C, filter, and quantify concentration via UV-Vis (λ = 270 nm). Adjust for pH (e.g., water at pH 2 vs. 7) to account for ionization effects. Compare with Hansen solubility parameters to rationalize discrepancies .
Q. What methodologies clarify the role of substituents in modulating antioxidant activity?
Methodological Answer: Use structure-activity relationship (SAR) studies: synthesize derivatives with varying substituents (e.g., -Cl, -OCH) at positions 2 and 5. Test radical scavenging capacity via DPPH assay (IC values) and correlate with Hammett σ constants. Electron-donating groups (e.g., -OCH) typically enhance activity by stabilizing phenoxyl radicals .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
